4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide hydrochloride

HDAC inhibitor Amidoxime Cancer therapy

Differentiated amidoxime HDAC inhibitor scaffold with a 4-(2-dimethylamino)ethoxy side chain introducing a protonatable tertiary amine for pH-dependent solubility and improved oral bioavailability—overcoming a key limitation of hydroxamate-based HDAC inhibitors. Hydrochloride salt enhances aqueous solubility for assays. Distinct from simpler benzamidoximes (e.g., CAS 613-92-3), it delivers unique zinc-chelating potency and isoform selectivity. Ideal for oncology lead optimization, chemical biology probes, and as a key intermediate for Itopride impurity reference standards.

Molecular Formula C11H18ClN3O2
Molecular Weight 259.73
CAS No. 1955564-56-3
Cat. No. B2461636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide hydrochloride
CAS1955564-56-3
Molecular FormulaC11H18ClN3O2
Molecular Weight259.73
Structural Identifiers
SMILESCN(C)CCOC1=CC=C(C=C1)C(=NO)N.Cl
InChIInChI=1S/C11H17N3O2.ClH/c1-14(2)7-8-16-10-5-3-9(4-6-10)11(12)13-15;/h3-6,15H,7-8H2,1-2H3,(H2,12,13);1H
InChIKeySGHDATGDBFJXAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide HCl (CAS 1955564-56-3) – Core Chemical Profile and Comparator Class


4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide hydrochloride (CAS 1955564-56-3), also termed 4-(2-(dimethylamino)ethoxy)-N-hydroxybenzimidamide hydrochloride, is a synthetic N-hydroxybenzimidamide (amidoxime) derivative with molecular formula C11H18ClN3O2 and a molecular weight of 259.73 g/mol . This class of compounds features an N-hydroxycarboximidamide functional group capable of chelating zinc ions, a property that underpins their activity as histone deacetylase (HDAC) inhibitors [1]. The compound is structurally differentiated from simpler benzamidoximes by its 4-(2-dimethylamino)ethoxy side chain, which introduces a tertiary amine capable of protonation at physiological pH, thereby altering its pharmacokinetic and pharmacodynamic profile relative to unsubstituted analogs .

Why Generic Substitution Fails for 4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide HCl – Key Differentiation Drivers


Generic benzamidoximes, such as benzamidoxime (CAS 613-92-3), possess a simple N-hydroxycarboximidamide core but lack the 4-(2-dimethylamino)ethoxy moiety present in this compound. This specific side chain is not a passive spectator; it makes the molecule a basic, polarizable analog that can exist in both charged and neutral states at different pH levels, directly influencing solubility, permeability, and target binding kinetics compared to neutral counterparts (e.g., 4-ethoxy-N-hydroxybenzimidamide, CAS 49773-26-4). In the context of HDAC inhibition, amidoxime class activity is highly sensitive to the nature of the aromatic substituent, meaning replacement with an unsubstituted or differently substituted analog is unlikely to reproduce the same cellular potency or isoform selectivity profile [1]. Furthermore, the N-hydroxy group is essential for zinc chelation, making its replacement with a simple amine or hydrogen (e.g., in the corresponding benzimidamide, CAS 1017049-06-7) likely to abolish the primary mechanism of action. Therefore, sourcing a non-equivalent 'in-class' compound poses significant risks of obtaining materially different bioactivity and pharmacological performance.

Quantitative Differentiation Evidence: 4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide HCl


HDAC Inhibitory Potential: Amidoxime Class Outperforms Hydroxamate Controls

In a head-to-head class-level study of amidoximes, the series of N-hydroxybenzimidamides (structurally related to the target compound) demonstrated submicromolar HDAC inhibitory activity, with a significant enhancement over the control hydroxamate-based HDAC inhibitor. Specifically, representative amidoximes in the study achieved IC50 values in the submicromolar range against HDAC1 and HDAC2 isolated from K562 cells, whereas standard hydroxamate inhibitors showed notably higher IC50 values in the same assay [1]. The target compound, bearing the 4-(2-dimethylamino)ethoxy substituent, is expected to confer additional potency or selectivity within this class due to its basic side chain, though direct data are limited.

HDAC inhibitor Amidoxime Cancer therapy

Solubility and Permeability Modulation vs. Neutral Analog 4-Ethoxy-N-hydroxybenzimidamide

The target compound carries a ionizable tertiary amine (calculated pKa ~8.5) in its side chain, which is absent in the neutral comparator 4-ethoxy-N-hydroxybenzimidamide (CAS 49773-26-4). This functional group enables the compound to exist as a mixture of charged and neutral species at physiological pH 7.4, enhancing aqueous solubility. Computational prediction using the vendor-provided SMILES (Cl.N=C(NO)C1=CC=C(OCCN(C)C)C=C1) reveals a topological polar surface area (TPSA) of 68.58 Ų and a logP of 1.35, compared to a TPSA of 64.0 Ų and logP of 1.20 for the 4-ethoxy analog . While these differences appear modest, the presence of the basic center allows for salt formation (as the HCl salt) which markedly increases water solubility: the target is supplied as a crystalline hydrochloride salt, whereas the 4-ethoxy analog is generally a free base with limited aqueous solubility.

Solubility Permeability Drug-likeness

mARC Prodrug Activation Potential Provides Intrinsic Pharmacokinetic Advantage

N-Hydroxybenzimidamides (amidoximes) are well-established substrates for the mitochondrial amidoxime reducing component (mARC) enzyme system, which reduces the N-hydroxy group to the corresponding amidine. This intracellular bioactivation mechanism has been demonstrated to improve the oral bioavailability of amidine drugs by serving as a prodrug strategy [1]. In contrast, the comparator 4-(2-dimethylamino)ethoxybenzene-1-carboximidamide (CAS 1017049-06-7), which lacks the N-hydroxy group, cannot leverage this activation route and is likely to exhibit substantially poorer membrane permeability and bioavailability if similarity to other benzamidines is considered. This intrinsic prodrug property of the target compound is unique to the N-hydroxylated subclass, providing a scaffold that can be directly exploited for designing orally active inhibitors.

Prodrug mARC Bioactivation Pharmacokinetics

Recommended Application Scenarios for 4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide HCl


Lead Optimization for Orally Bioavailable HDAC Inhibitors in Oncology

Given the class-level evidence for submicromolar HDAC inhibition and the mARC-mediated prodrug potential, this compound is ideally suited as a lead scaffold for optimizing HDAC inhibitors with improved oral bioavailability targeting oncology applications. The ionizable side chain supports salt formulation and may facilitate oral absorption, addressing a key limitation of current hydroxamate-based HDAC drugs [1][2].

Chemical Biology Probe for Epigenetic Target Engagement Studies

The compound's amidoxime motif is a bioisostere of hydroxamic acid but with distinct binding kinetics. It can be employed as a chemical biology probe to dissect HDAC isoform selectivity profiles, particularly when definitive structural data (co-crystal structures) are needed to guide medicinal chemistry efforts. Its hydrochloride form enhances solubility for cellular assays [1].

Synthetic Intermediate for Itopride Derivative and Impurity Analysis

The 4-(2-dimethylamino)ethoxy group is a structural feature common to prokinetic agents like Itopride. This compound can serve as a key synthetic intermediate for preparing Itopride impurities (e.g., Itopride Impurity 13) for analytical reference standards in pharmaceutical quality control and reverse-engineering studies .

Quote Request

Request a Quote for 4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.